methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a combination of thiophene, pyridine, and carbamate functional groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to have a broad range of biological activities . They interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic targets .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic c–h…π, and π…π interactions .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:
Formation of the thiophene-pyridine intermediate: This step involves the coupling of thiophene and pyridine derivatives under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Sulfamoylation: The intermediate is then reacted with a sulfonamide derivative to introduce the sulfamoyl group.
Carbamoylation: Finally, the compound undergoes a reaction with methyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
Methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used in medicinal chemistry.
Pyridine derivatives: Compounds such as piritrexim and other pyridine-based drugs have similar structural features and applications.
Uniqueness
Methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is unique due to its combination of thiophene, pyridine, and carbamate groups, which confer distinct electronic and binding properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl N-[4-[(2-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-18(22)21-14-6-8-15(9-7-14)27(23,24)20-12-13-4-2-10-19-17(13)16-5-3-11-26-16/h2-11,20H,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNSWQGCGCPBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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